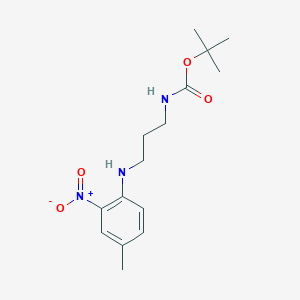

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

Description

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate is a carbamate derivative featuring a nitro-substituted aromatic ring and a tertiary butyl carbamate group. This compound is synthesized via nucleophilic substitution or reductive amination, often under hydrogenation conditions using catalysts like Pd/C . Its structural hallmark—the 4-methyl-2-nitrophenyl group—imparts unique electronic and steric properties, influencing reactivity in downstream applications such as pharmaceuticals or agrochemical intermediates. The tert-butyl carbamate moiety enhances solubility and serves as a protective group for amines during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl N-[3-(4-methyl-2-nitroanilino)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-11-6-7-12(13(10-11)18(20)21)16-8-5-9-17-14(19)22-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRVVXPPOKMTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCCNC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate typically involves the following steps:

Nitration: The starting material, 4-methyl-2-nitroaniline, undergoes nitration to introduce the nitro group at the ortho position.

Amination: The nitro group is then reduced to an amine group, resulting in 4-methyl-2-nitroaniline.

Carbamate Formation: The amine group is reacted with tert-butyl chloroformate to form the carbamate group.

Alkylation: The resulting compound is then alkylated with 3-chloropropylamine to introduce the propyl chain.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as iron and hydrogen gas are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives and nitrate esters.

Reduction: Aniline derivatives.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a building block for the development of biologically active compounds. Medicine: Industry: It can be utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in drug design or as a chemical intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of tert-butyl carbamates with structural variations in the aromatic or aliphatic chain. Below is a detailed comparison with analogous derivatives:

Key Observations:

Electronic Effects :

- The 4-methyl-2-nitrophenyl group in the target compound provides moderate steric hindrance compared to the 2-nitrophenyl in compound 41, which has higher steric constraints due to the nitro group’s ortho position .

- The ketone in compound 24 introduces polarity, evidenced by its distinct $^1$H NMR signal (δ 9.79 ppm) for the aldehyde proton, absent in the nitro-substituted analogs .

Synthetic Efficiency :

- The target compound’s 85% yield under hydrogenation (H$_2$, Pd/C) surpasses the 48% yield of compound 24 (quinazoline derivative), likely due to steric challenges in the latter’s bicyclic system .

- Alkynyl derivatives (e.g., compound in ) show lower yields in bromoacetylation steps, highlighting the alkyne’s sensitivity to harsh conditions .

Functional Group Impact :

- Nitro groups enhance electrophilicity, making the target compound a candidate for reduction to amines (e.g., compound 42 in , yielding 85% after nitro reduction) .

- Indole-containing derivatives (e.g., compound 24 in ) exhibit biological relevance (e.g., protease inhibition) but require multi-step syntheses .

Applications :

- The target compound’s nitro group is pivotal for further functionalization (e.g., reduction to amines for drug intermediates), whereas oxadiazole-containing analogs (e.g., compound 14h in ) are optimized for antimicrobial activity via heterocyclic rigidity .

Research Findings and Implications

- Stability : The tert-butyl carbamate group in all derivatives enhances stability against hydrolysis compared to methyl or ethyl carbamates, critical for storage and handling .

- Spectroscopic Signatures: $^1$H NMR data reveal that nitro groups deshield adjacent protons (e.g., aromatic protons in the target compound vs. upfield shifts in amino derivatives like compound 42) .

- Contradictions : While the target compound’s nitro group aids in synthetic versatility, it may limit solubility compared to hydroxylated analogs (e.g., compound 5 in ), which exhibit better aqueous compatibility .

Biological Activity

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate, with the molecular formula C₁₅H₂₃N₃O₄ and a molecular weight of approximately 309.36 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitrophenyl moiety and a carbamate functional group. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The compound is characterized by:

- Molecular Formula : C₁₅H₂₃N₃O₄

- Molecular Weight : 309.36 g/mol

- CAS Number : 1699971-24-8

It is stable under standard conditions but should be stored away from light to prevent degradation .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and anti-inflammatory responses. The compound's nitrophenyl group may contribute to its ability to interact with biological targets, potentially influencing pathways related to neurodegenerative diseases.

-

Neuroprotective Effects :

- The compound has been studied for its protective effects against amyloid beta (Aβ) peptide-induced toxicity in astrocytes. In vitro studies demonstrate that it can enhance cell viability in the presence of Aβ 1-42, suggesting a role in mitigating neurodegeneration associated with Alzheimer's disease .

- Inhibition of Enzymatic Activity :

In Vitro Studies

A study assessing the cytotoxic effects of Aβ 1-42 on astrocytes showed that treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The results indicated:

In Vivo Studies

While in vitro studies showed promising results, in vivo assessments revealed limited efficacy compared to established treatments like galantamine. The bioavailability of the compound in the brain was noted as a significant factor influencing its effectiveness .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound alongside structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (3-(4-aminophenyl)propyl)carbamate | C₁₄H₂₂N₂O₂ | Lacks nitro group; simpler structure |

| N-(tert-butoxycarbonyl)-L-leucine | C₁₃H₁₉N₃O₄ | Amino acid derivative; used in peptide synthesis |

| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | Similar nitrophenyl structure; no carbamate |

Uniqueness : The specific combination of a nitro-substituted aromatic ring and a carbamate functional group may confer unique biological properties not found in simpler analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate with high purity?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized aromatic amines. For example, nucleophilic substitution reactions under basic conditions (e.g., using K₂CO₃ in acetonitrile) can facilitate the formation of the propylamino linkage . Key steps include:

- Reagent Control : Use tert-butyl-3-aminopropyl carbamate as the nucleophile and 4-methyl-2-nitrochlorobenzene as the electrophile.

- Solvent Optimization : Polar aprotic solvents like acetonitrile improve reaction kinetics and solubility .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the molecular structure and confirm the integrity of this compound?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- 1H NMR : Identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, aromatic protons at 6.5–8.0 ppm) .

- X-ray Crystallography : Resolve hydrogen bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]+ ion matching theoretical mass).

Q. What strategies mitigate competing reactions during synthesis, such as unintended substitutions or byproduct formation?

- Methodological Answer : Competing reactions are minimized by:

- Protecting Group Strategy : Use acid-labile tert-butyl carbamate to shield the amine during coupling .

- Stoichiometric Control : Maintain a 1:1.2 molar ratio of electrophile to nucleophile to reduce dimerization .

- Temperature Modulation : Reactions at 60–80°C balance reactivity and selectivity .

Advanced Research Questions

Q. How do variations in reaction solvents and catalysts affect the yield and selectivity of the synthesis?

- Methodological Answer : Solvent polarity and catalyst choice critically influence outcomes:

- Solvent Effects : Acetonitrile enhances nucleophilicity, while DMF may induce side reactions (e.g., nitro group reduction) .

- Catalyst Screening : Transition metals (e.g., Pd/C) are avoided due to nitro group sensitivity; instead, mild bases (K₂CO₃) promote selective amination .

Q. What analytical approaches resolve contradictions in spectroscopic data between batches?

- Methodological Answer : Discrepancies arise from conformational flexibility or impurities. Resolve via:

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl group confers acid lability but base stability:

- Acidic Hydrolysis : Cleavage occurs in HCl/THF (1:4 v/v, 25°C, 2 h), releasing the free amine .

- Base Resistance : No degradation observed in NaOH (1M, 24 h), enabling use in basic reaction environments .

Q. What are the implications of hydrogen bonding interactions observed in the crystal structure on the compound’s physicochemical properties?

- Methodological Answer : Intermolecular N–H⋯O bonds (e.g., N1–H1⋯O4 in ) enhance:

Q. How can researchers optimize the compound’s solubility for in vitro biological assays without structural modification?

- Methodological Answer : Non-destructive strategies include:

Q. What computational methods predict the compound’s reactivity and potential degradation pathways?

- Methodological Answer : Computational tools include:

- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate hydrolysis kinetics under physiological pH (e.g., pH 7.4) .

Q. How do electron-withdrawing substituents on the aromatic ring influence the compound’s electronic profile and reactivity?

- Methodological Answer :

The 2-nitro group: - Enhances Electrophilicity : Directs nucleophilic attack to the para position .

- Redox Activity : Nitro-to-amine reduction (e.g., via H₂/Pd-C) generates intermediates for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.